![molecular formula C17H17N3O3S2 B2494538 ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921862-90-0](/img/structure/B2494538.png)
ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiophene derivatives have demonstrated significant pharmacological activities. Some molecules incorporating the thiophene nucleus exhibit properties relevant to drug development . Research in this area could explore the compound’s potential as an antiviral, antibacterial, or anticancer agent.
- Thiophene derivatives find applications in material science. They can be used in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs) . Investigating the compound’s electronic properties and its suitability for these applications would be valuable.
- Thiophene derivatives are also relevant in coordination chemistry. Researchers study their interactions with metal ions and their potential as ligands in coordination complexes . Exploring the compound’s coordination behavior could provide insights into its reactivity and stability.
- Thiophene derivatives serve as intermediates in organic synthesis. Their functional groups can be further modified to create more complex molecules . Investigating the compound’s reactivity and synthetic versatility would be informative.
- The compound’s structure suggests it could be a precursor for pyridine derivatives. For instance, a one-pot synthesis involving 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate led to the formation of a pyridine-containing compound . Further exploration of its reactivity in multicomponent reactions could yield novel pyridine derivatives.
- Determining the crystal structure of the compound can provide valuable insights into its conformation, packing, and intermolecular interactions. Crystallographic studies can reveal details about its solid-state properties and potential applications .
- Investigating the compound’s supramolecular interactions, such as hydrogen bonding or π-π stacking, can shed light on its behavior in the solid state. Hirshfeld surface analysis can provide information about intermolecular contacts and crystal packing .
- Researchers can explore functionalization methods to modify the compound’s properties. For example, introducing substituents at specific positions could enhance its reactivity or selectivity . Investigating various synthetic routes and their impact on the compound’s behavior would be valuable.
Pharmacological Applications
Material Science
Coordination Chemistry
Organic Synthesis Intermediates
One-Pot Synthesis of Pyridine Derivatives
Crystallography and Structural Investigations
Supramolecular Chemistry
Functionalization Strategies
properties
IUPAC Name |
ethyl 3-cyano-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-23-17(22)20-6-5-12-13(9-18)16(25-14(12)10-20)19-15(21)8-11-4-3-7-24-11/h3-4,7H,2,5-6,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUURZKYJFGMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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